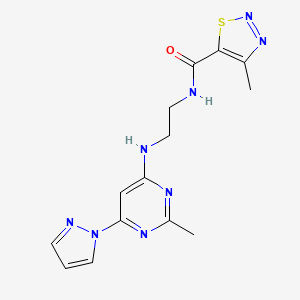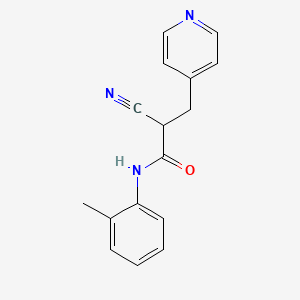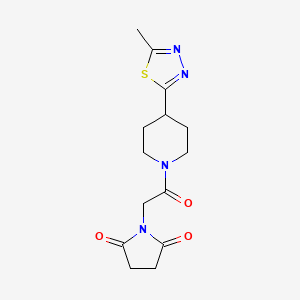![molecular formula C14H11ClN6O2S3 B2821331 2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-13-0](/img/structure/B2821331.png)
2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiadiazole group, and a chloro group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole rings could potentially participate in pi stacking interactions, and the polar functional groups could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural features similar to the query compound have been synthesized through various methods, including cyclization reactions and reactions involving sulfur and nitrogen atoms. For example, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide and its metal complexes, highlighting methods to form new bonds between sulfur and nitrogen atoms and characterize these compounds using spectroscopy and X-ray crystallography (Adhami et al., 2012). This research underscores the complexity of synthesizing thiadiazole derivatives and the importance of detailed structural characterization.
Biological Activities
Several studies have investigated the biological activities of thiadiazole derivatives, focusing on their potential as antimicrobial, antifungal, and anticancer agents. For instance, research on pro-apoptotic indapamide derivatives, which share structural motifs with the query compound, demonstrated significant anticancer activity against melanoma cell lines (Yılmaz et al., 2015). Additionally, Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity against various human cancer cell lines, showing promising results (Tiwari et al., 2017). These findings highlight the therapeutic potential of thiadiazole derivatives in oncology.
Antimicrobial and Antifungal Action
Compounds with thiadiazole components have also been explored for their antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). This research suggests the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFJBGPDYCMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)
![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)


![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)
![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

amino}propan-1-ol](/img/structure/B2821270.png)
![{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride](/img/structure/B2821271.png)